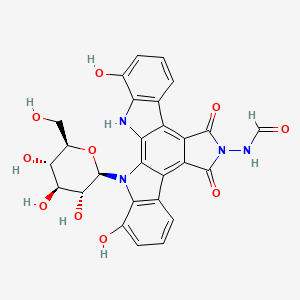
Unii-Q7SF8H5TF6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a notable compound in the field of medicinal chemistry due to its unique structure and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of Unii-Q7SF8H5TF6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product. Industrial production methods often scale up these laboratory procedures, ensuring consistency and purity of the final compound through rigorous quality control measures .
Analyse Chemischer Reaktionen
Unii-Q7SF8H5TF6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Unii-Q7SF8H5TF6 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It serves as a tool to investigate biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the treatment of certain diseases due to its unique pharmacological properties.
Industry: It is utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of Unii-Q7SF8H5TF6 involves its interaction with specific molecular targets within the body. It binds to these targets, modulating their activity and thereby exerting its therapeutic effects. The pathways involved in this process include signal transduction pathways that regulate cellular functions and responses .
Vergleich Mit ähnlichen Verbindungen
Unii-Q7SF8H5TF6 can be compared with other similar compounds in terms of its structure and pharmacological properties. Similar compounds include:
NB-506 analogs: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity.
Other therapeutic agents: Compounds such as doxorubicin and mitomycin C, which are used in similar therapeutic contexts, can be compared to highlight the unique aspects of this compound.
This compound stands out due to its specific molecular interactions and the resulting therapeutic effects, making it a valuable compound in both research and clinical settings.
Eigenschaften
CAS-Nummer |
151069-12-4 |
|---|---|
Molekularformel |
C27H22N4O10 |
Molekulargewicht |
562.5 g/mol |
IUPAC-Name |
N-[5,21-dihydroxy-12,14-dioxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-13-yl]formamide |
InChI |
InChI=1S/C27H22N4O10/c32-7-13-22(36)23(37)24(38)27(41-13)30-20-10(4-2-6-12(20)35)15-17-16(25(39)31(26(17)40)28-8-33)14-9-3-1-5-11(34)18(9)29-19(14)21(15)30/h1-6,8,13,22-24,27,29,32,34-38H,7H2,(H,28,33)/t13-,22-,23+,24-,27-/m1/s1 |
InChI-Schlüssel |
WHTCLLAVOBBKHK-ISCYQWKGSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC=O)C6=C(N4[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=CC=C6)O |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC=O)C6=C(N4C7C(C(C(C(O7)CO)O)O)O)C(=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















